4-Ethoxyphenyl chloroformate
Description
4-Ethoxyphenyl chloroformate (CAS 37782-55-1) is an aryl chloroformate with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . It is a reactive acylating agent characterized by an ethoxy-substituted phenyl group attached to a chloroformate moiety. This compound is widely used in organic synthesis, particularly for introducing ethoxycarbonyl groups into target molecules, such as in the preparation of carbamates, carbonates, and pharmaceutical intermediates.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(4-ethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-7-3-5-8(6-4-7)13-9(10)11/h3-6H,2H2,1H3 |
InChI Key |
YXYYWRKYSZDHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Structure : The ethoxy group (-OCH₂CH₃) at the para position of the benzene ring enhances electron-donating effects, influencing its reactivity compared to other substituted phenyl chloroformates.
- Hazards : Classified as a 6.1/8 hazard (toxic and corrosive) with acute toxicity (H300+H310+H330: fatal if swallowed, in contact with skin, or inhaled) and skin corrosion (H314) .
- Applications : Primarily employed in peptide synthesis, polymer chemistry, and as a derivatizing agent in analytical chemistry.
Comparison with Similar Compounds
Structural and Physical Properties
The reactivity and applications of chloroformates are heavily influenced by their substituents. Below is a comparative analysis of 4-ethoxyphenyl chloroformate with other aryl and alkyl chloroformates:
Reactivity and Hydrolysis
- Electron-Donating Substituents : Aryl chloroformates with electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) exhibit slower hydrolysis rates due to reduced electrophilicity at the carbonyl carbon. For example, 4-ethoxyphenyl and 4-methoxyphenyl chloroformates hydrolyze more slowly than ethyl or methyl chloroformates, which lack aromatic stabilization .
- Alkyl vs. Aryl Chloroformates : Ethyl chloroformate (boiling point: 95°C) hydrolyzes rapidly in water, making it suitable for reactions requiring quick quenching. In contrast, this compound’s stability in aqueous conditions allows for controlled acylation in multi-step syntheses .
Q & A
Q. How should researchers interpret conflicting genotoxicity data for chloroformates?
- Case Study : n-Butyl chloroformate shows no mutagenicity in Ames tests but induces chromosomal aberrations in V79 cells at high doses. Resolve by:
- Testing multiple endpoints (e.g., micronucleus + comet assays).
- Validating dose-response relationships (thresholds vs. linearity) .
- Recommendation : Follow OECD guidelines for standardized assays .
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